molecular formula C22H26N2O3 B3659171 N-[(4-methoxyphenyl)methyl]-1-(2-methylbenzoyl)piperidine-4-carboxamide

N-[(4-methoxyphenyl)methyl]-1-(2-methylbenzoyl)piperidine-4-carboxamide

Cat. No.: B3659171
M. Wt: 366.5 g/mol
InChI Key: WVRYTQHHMSFORJ-UHFFFAOYSA-N
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Description

N-[(4-methoxyphenyl)methyl]-1-(2-methylbenzoyl)piperidine-4-carboxamide is a complex organic compound with a unique structure that combines a piperidine ring with methoxyphenyl and methylbenzoyl groups

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-1-(2-methylbenzoyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3/c1-16-5-3-4-6-20(16)22(26)24-13-11-18(12-14-24)21(25)23-15-17-7-9-19(27-2)10-8-17/h3-10,18H,11-15H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVRYTQHHMSFORJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CCC(CC2)C(=O)NCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methoxyphenyl)methyl]-1-(2-methylbenzoyl)piperidine-4-carboxamide typically involves multiple steps. One common method is the reduction of Schiff bases, which involves the reaction of primary amines with aldehydes or ketones to form imines, followed by reduction to form secondary amines . The reaction conditions often include the use of reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled temperatures and pH levels .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(4-methoxyphenyl)methyl]-1-(2-methylbenzoyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions typically involve reducing agents like NaBH4 or LiAlH4.

    Substitution: This compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (KMnO4, CrO3), reducing agents (NaBH4, LiAlH4), and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures, pH levels, and solvent systems to ensure optimal reaction rates and yields .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces secondary amines. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

N-[(4-methoxyphenyl)methyl]-1-(2-methylbenzoyl)piperidine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(4-methoxyphenyl)methyl]-1-(2-methylbenzoyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

N-[(4-methoxyphenyl)methyl]-1-(2-methylbenzoyl)piperidine-4-carboxamide is unique due to its specific combination of functional groups and its potential for diverse applications in various fields. Its structure allows for multiple types of chemical reactions, making it a versatile compound for research and industrial purposes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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